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Introduction

Auranofin is a gold-containing compound initially approved for the treatment of rheumatoid

arthritis.[1] Emerging research has repurposed Auranofin as a promising anticancer agent due

to its ability to induce cell death in a variety of cancer cell lines.[2][3][4] The primary mechanism

of action for Auranofin's anticancer activity is the inhibition of thioredoxin reductase (TrxR), a

key enzyme in the cellular antioxidant system.[5][6][7] Inhibition of TrxR leads to an increase in

intracellular reactive oxygen species (ROS), causing significant oxidative stress and

subsequent activation of cell death pathways.[8][9][10] These application notes provide an

overview of Auranofin's mechanism and protocols for studying its effects on cancer cells.

Mechanism of Action

Auranofin selectively targets and inhibits both cytoplasmic (TrxR1) and mitochondrial (TrxR2)

thioredoxin reductases.[11] TrxR is a critical component of the thioredoxin system, which

maintains cellular redox homeostasis by reducing oxidized thioredoxin.[3] By inhibiting TrxR,

Auranofin disrupts this balance, leading to a buildup of ROS.[1][8] Elevated ROS levels create

a state of oxidative stress that cancer cells, often already under high intrinsic oxidative stress,

cannot overcome.[9][11] This leads to oxidative damage to cellular components, including

lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis) or necrosis.

[8][12]

Biological Effect: Induction of Apoptosis and Necrosis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15137668?utm_src=pdf-interest
https://go.drugbank.com/drugs/DB00995
https://www.mdpi.com/1422-0067/26/5/2084
https://www.spandidos-publications.com/10.3892/mmr.2014.2830
https://pmc.ncbi.nlm.nih.gov/articles/PMC4359176/
https://pubmed.ncbi.nlm.nih.gov/29194002/
https://www.selleckchem.com/products/auranofin.html
https://www.apexbt.com/auranofin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4742192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172421/
https://www.mdpi.com/2072-6694/14/19/4864
https://www.spandidos-publications.com/10.3892/mmr.2014.2830
https://go.drugbank.com/drugs/DB00995
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4742192/
https://www.mdpi.com/2072-6694/14/19/4864
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650616/
https://pubmed.ncbi.nlm.nih.gov/25370167/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Auranofin has been shown to induce both apoptosis and necrosis in a dose- and cell-type-

dependent manner.[11][12]

Apoptosis: The apoptotic pathway induced by Auranofin is often caspase-dependent.[13] Key

events include the loss of mitochondrial membrane potential (MMP), the release of

cytochrome c, and the activation of effector caspases like caspase-3 and caspase-9.[13][14]

This is accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of

apoptosis.[8][13]

Necrosis: At higher concentrations, Auranofin can induce necrosis, a form of cell death

characterized by the loss of plasma membrane integrity.[12][13] This is often measured by

the release of lactate dehydrogenase (LDH) from the cells into the culture medium.[13][15]

The induction of cell death by Auranofin is closely linked to the depletion of glutathione (GSH),

another crucial cellular antioxidant, further exacerbating oxidative stress.[12][16]

Quantitative Data
The cytotoxic and pro-apoptotic effects of Auranofin have been quantified in numerous cancer

cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and

the duration of treatment.

Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines (24h Treatment)
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Cell Line Cancer Type IC50 (µM) Reference(s)

HeLa Cervical Cancer ~2 [3][12]

Calu-6 Lung Cancer 3 [16]

A549 Lung Cancer 3-4 [13]

PC3 Prostate Cancer 2.5 [14]

MCF-7 Breast Cancer 3.37 [17]

NCI-H1299 Lung Cancer 1 [16]

PEO1 Ovarian Cancer <2 [8]

PEO4 Ovarian Cancer <4 [8]

Table 2: Summary of Auranofin's Biological Effects in Cancer Cells

Biological Effect Observed Changes Cancer Model(s) Reference(s)

Oxidative Stress

Increased intracellular

ROS levels; GSH

depletion

Lung, Ovarian,

Cervical,

Mesothelioma

[8][12][16][18]

Apoptosis

Caspase-3/7/8/9

activation; PARP

cleavage; Loss of

MMP

Lung, Prostate,

Ovarian, Gastric
[8][9][13][14]

Necrosis
Increased LDH

release
Lung, Cervical [12][13][15]

Cell Cycle G2/M phase arrest Lung Cancer (Calu-6) [13]

Signaling Pathways
Inhibition of

PI3K/AKT/mTOR axis

Non-Small Cell Lung

Cancer
[19]

Experimental Protocols
Here are detailed protocols for key experiments to assess the biological effects of Auranofin.
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Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol is for determining the concentration of Auranofin that inhibits cell growth by 50%

(IC50).

Materials:

Cancer cell line of interest

Complete culture medium

Auranofin (dissolved in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 3,000-6,000 cells/well in 100 µL of complete

medium and incubate for 24 hours.[11]

Prepare serial dilutions of Auranofin in complete culture medium.

Remove the medium from the wells and add 100 µL of the Auranofin dilutions. Include a

vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the control and plot a dose-response curve to

determine the IC50 value.

Protocol 2: Detection of Apoptosis and Necrosis by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells

using flow cytometry.[20][21]

Materials:

Cells treated with Auranofin

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Induce apoptosis by treating cells with Auranofin at the desired concentration (e.g., IC50

concentration) for a specified time (e.g., 24 hours). Include an untreated control.

Harvest the cells (including any floating cells) and centrifuge at 400 x g for 5 minutes.

Wash the cells once with cold PBS.[20]

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[20]

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[20]

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]

Add 400 µL of 1X Binding Buffer to each tube.[20]
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Analyze the samples immediately by flow cytometry.

Viable cells: Annexin V-negative, PI-negative

Early apoptotic cells: Annexin V-positive, PI-negative

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) to

measure intracellular ROS levels.[22][23]

Materials:

Cells treated with Auranofin

DCFDA (or similar ROS-sensitive probe)

Phenol red-free medium

Black 96-well plate

Fluorescence microplate reader or flow cytometer

Procedure:

Seed cells in a black 96-well plate.

Treat cells with Auranofin at various concentrations for the desired time (e.g., 4 hours).[8]

Wash the cells with PBS.

Load the cells with 10 µM DCFDA in phenol red-free medium and incubate for 30-45 minutes

at 37°C.[9][22]

Wash the cells again with PBS to remove excess dye.
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Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535

nm) or analyze by flow cytometry.[22] An increase in fluorescence indicates an increase in

intracellular ROS.

Protocol 4: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis,

using a fluorogenic substrate.[24][25]

Materials:

Cell lysates from Auranofin-treated and control cells

Caspase-3 Activity Assay Kit (containing cell lysis buffer, assay buffer, and a fluorogenic

caspase-3 substrate like Ac-DEVD-AMC)

DTT (Dithiothreitol)

Black 96-well plate

Fluorescence microplate reader

Procedure:

Treat cells with Auranofin to induce apoptosis.

Lyse the cells using the provided lysis buffer.

Determine the protein concentration of the lysates.

Prepare the reaction mixture in a black 96-well plate by adding 10-50 µg of protein lysate to

the assay buffer containing DTT.[26]

Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[25]

Incubate the plate at 37°C for 1-2 hours, protected from light.[26]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11199525/
https://aurorabiolabs.com/images/Aurora/Product_PDFs/Caspase-3%20Activity%20Assay%20Kit.pdf
https://media.cellsignal.com/pdf/5723.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4084876/
https://media.cellsignal.com/pdf/5723.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4084876/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the fluorescence of the cleaved substrate (AMC) using a microplate reader

(Excitation/Emission ~380/460 nm).[25][26] The fluorescence intensity is proportional to the

caspase-3 activity.

Visualizations
Below are diagrams illustrating the signaling pathway and a general experimental workflow for

studying the effects of Auranofin.
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Caption: Signaling pathway of Auranofin-induced cell death.
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Caption: Experimental workflow for assessing Auranofin's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15137668?utm_src=pdf-body-img
https://www.benchchem.com/product/b15137668?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB00995
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for
Glioblastoma: In Vitro and In Vivo Studies [mdpi.com]

3. spandidos-publications.com [spandidos-publications.com]

4. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]

5. Auranofin, a thioredoxin reductase inhibitor, causes platelet death through calcium
overload - PubMed [pubmed.ncbi.nlm.nih.gov]

6. selleckchem.com [selleckchem.com]

7. apexbt.com [apexbt.com]

8. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous
Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

9. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction
and displayed synergistic lethality with piperlongumine in gastric cancer - PMC
[pmc.ncbi.nlm.nih.gov]

10. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts
Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

11. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell
Death [mdpi.com]

12. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and
glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Auranofin inhibits the proliferation of lung cancer cells via necrosis and
caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and
translocation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

15. spandidos-publications.com [spandidos-publications.com]

16. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular
ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]

17. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the
Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

18. spandidos-publications.com [spandidos-publications.com]

19. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-
small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.mdpi.com/1422-0067/26/5/2084
https://www.mdpi.com/1422-0067/26/5/2084
https://www.spandidos-publications.com/10.3892/mmr.2014.2830
https://pmc.ncbi.nlm.nih.gov/articles/PMC4359176/
https://pubmed.ncbi.nlm.nih.gov/29194002/
https://pubmed.ncbi.nlm.nih.gov/29194002/
https://www.selleckchem.com/products/auranofin.html
https://www.apexbt.com/auranofin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10650616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4742192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4742192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4742192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172421/
https://www.mdpi.com/2072-6694/14/19/4864
https://www.mdpi.com/2072-6694/14/19/4864
https://pubmed.ncbi.nlm.nih.gov/25370167/
https://pubmed.ncbi.nlm.nih.gov/25370167/
https://pubmed.ncbi.nlm.nih.gov/33125149/
https://pubmed.ncbi.nlm.nih.gov/33125149/
https://pubmed.ncbi.nlm.nih.gov/25343295/
https://pubmed.ncbi.nlm.nih.gov/25343295/
https://www.spandidos-publications.com/10.3892/or.2020.7818/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC9412977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9412977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4276964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4276964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4276964/
https://www.spandidos-publications.com/10.3892/or.2015.4382
https://pmc.ncbi.nlm.nih.gov/articles/PMC4823126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4823126/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-
techne.com]

21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

22. Auranofin and reactive oxygen species inhibit protein synthesis and regulate the level of
the PLK1 protein in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. aurorabiolabs.com [aurorabiolabs.com]

25. media.cellsignal.com [media.cellsignal.com]

26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Auranofin for Inducing Apoptosis and
Necrosis in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137668#ruvonoflast-for-inducing-specific-
biological-effect]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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